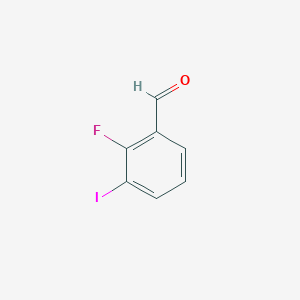

2-Fluoro-3-iodobenzaldehyde

Overview

Description

2-Fluoro-3-iodobenzaldehyde is a useful research compound. Its molecular formula is C7H4FIO and its molecular weight is 250.01 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications

One significant application of derivatives of 2-Fluoro-3-iodobenzaldehyde is in the synthesis of fluorous imine and thioether palladacycles, which have shown to be precursors for highly active catalysts in Heck and Suzuki reactions. The study by Rocaboy and Gladysz (2002, 2003) demonstrates the use of these catalysts under thermomorphic conditions, where their solubility changes with temperature, facilitating easier separation and recycling. The effectiveness of these catalysts, especially in generating high turnover numbers for aryl halides in Heck reactions, highlights the potential of this compound derivatives in improving reaction efficiency and sustainability in organic synthesis (Rocaboy & Gladysz, 2003), (Rocaboy & Gladysz, 2002).

Synthesis of Fluorinated Analogues

Another noteworthy application is in the synthesis of fluorinated analogues of biologically active compounds. Lawrence et al. (2003) explored the use of fluorinated benzaldehydes, akin to this compound, for synthesizing analogues of combretastatin A-4, a compound known for its anticancer properties. Their work demonstrates the role of fluorinated benzaldehydes in developing new therapeutic agents with potentially enhanced efficacy and stability (Lawrence et al., 2003).

Material Science and Spectroscopy

In material science and spectroscopy, studies have focused on the structural characterization of benzaldehyde derivatives. Kumar et al. (2015) conducted a comprehensive study on 3-Iodobenzaldehyde, examining its structure through various spectroscopic methods and density functional theory (DFT) calculations. While not directly about this compound, this research sheds light on the importance of structural analysis in understanding the properties and reactivities of such compounds (Kumar et al., 2015).

Safety and Hazards

The safety information for 2-Fluoro-3-iodobenzaldehyde includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Remove contact lenses, if present and easy to do), and P338 (Continue rinsing) .

Properties

IUPAC Name |

2-fluoro-3-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIO/c8-7-5(4-10)2-1-3-6(7)9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJINTMYHQOGFTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1,2,2,3,3-Hexafluoro-1-(trifluoromethoxy)-3-[(1,2,2-trifluorovinyl)oxy]propane](/img/structure/B1344276.png)